molecular formula C5H6N2O2S B2733631 Amino-isothiazol-5-yl-acetic acid CAS No. 32485-49-7

Amino-isothiazol-5-yl-acetic acid

Cat. No. B2733631
CAS RN: 32485-49-7
M. Wt: 158.18
InChI Key: ZNAYYBCITSVICM-UHFFFAOYSA-N
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Description

Amino-isothiazol-5-yl-acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfur atom and an amino group. The unique structure of this compound makes it an attractive candidate for use in medicinal chemistry, materials science, and other areas of research.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Nonstabilized Azomethine Ylides Generation

Heating α-amino acids with carbonyl compounds generates nonstabilized N-substituted azomethine ylides, leading to the production of pyrrolidines, pyrrolines, and oxazolidines through decarboxylative condensation. This process involves intermediary 5-oxazolidinones, highlighting a method for generating synthetic equivalents of azomethine ylides, which are valuable in organic synthesis (Tsuge et al., 1987).

Copper-Catalyzed Coupling for 2-Aminothiazoles

A copper-catalyzed strategy for synthesizing 2-aminothiazoles through the coupling of oxime acetates with isothiocyanates showcases an innovative approach to N-O bond cleavage, activation of vinyl sp2 C-H bonds, and C-S/C-N bond formations. This method emphasizes the utility of oxime acetates both as substrates and oxidants, facilitating the formation of various 4-substituted and 4,5-disubstituted 2-aminothiazoles (Tang et al., 2016).

Pharmacology and Therapeutic Potential

Antiprion Activity of 2-Aminothiazoles

Research into 2-aminothiazoles has identified these compounds as a new class with antiprion activity. Structure-activity relationship studies have enhanced potency and physicochemical properties, with specific analogues demonstrating high brain concentrations in animal models. This suggests 2-aminothiazoles as promising leads for treating prion diseases, exemplifying the therapeutic potential of compounds related to amino-isothiazol-5-yl-acetic acid (Gallardo-Godoy et al., 2011).

Material Science and Corrosion Inhibition

Triazole Derivatives in Corrosion Inhibition

The study of triazole derivatives, including their application in inhibiting mild steel corrosion in hydrochloric acid solution, underscores the versatility of isothiazol-derived compounds in materials science. These findings indicate that specific triazole compounds can serve as efficient corrosion inhibitors, demonstrating the importance of chemical structure in their effectiveness (Hassan et al., 2007).

properties

IUPAC Name

2-amino-2-(1,2-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-2-7-10-3/h1-2,4H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAYYBCITSVICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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